molecular formula C9H11NO2 B2949860 5-Methyl-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 185312-08-7

5-Methyl-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B2949860
CAS No.: 185312-08-7
M. Wt: 165.192
InChI Key: IPMFOFCGVPPCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2,3-dihydro-1,4-benzodioxin-6-amine ( 185312-08-7) is a heterocyclic organic compound of significant interest in pharmaceutical and medicinal chemistry research . It features a 1,4-benzodioxan core structure, which is a privileged scaffold found in various bioactive molecules . The compound is substituted with an amine functional group at the 6-position and a methyl group at the 5-position, enhancing its versatility as a key synthetic intermediate . The primary value of this amine lies in its role as a building block for the synthesis of novel chemical entities. Researchers utilize this compound to develop potential immunosuppressive agents and anti-inflammatory agents, with some derivatives showing activity as selective COX-2 inhibitors . The amine group offers a reactive site for further derivatization, allowing for the creation of diverse compound libraries for biological screening. The methyl substituent contributes to the molecule's lipophilicity, which can be a critical factor in optimizing the pharmacokinetic properties of lead compounds, such as improving membrane permeability in drug design applications . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate personal protective equipment.

Properties

IUPAC Name

5-methyl-2,3-dihydro-1,4-benzodioxin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-3H,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMFOFCGVPPCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OCCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with methylating agents. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential antibacterial and enzyme inhibitory activities.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial effects.

    Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-Methyl-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activities. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their substitution patterns:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Biological Activity References
2,3-Dihydro-1,4-benzodioxin-6-amine -NH2 at position 6 C8H9NO2 151.17 Intermediate for sulfonamides
5-Methyl derivative (target) -CH3 at position 5, -NH2 at 6 C9H11NO2 165.19 (calculated) Not reported (inferred properties) N/A
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide -SO2C6H4CH3 at NH2 C15H15NO4S 305.35 Antibacterial, lipoxygenase inhibition
7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine -Br at position 7, -NH2 at 6 C8H8BrNO2 230.06 Not reported (synthetic intermediate)
N-(Thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine -CH2-thiophene at NH2 C13H14ClNO2S 283.77 Antimicrobial potential

Enzymatic Inhibition Profiles

  • Lipoxygenase Inhibition : Derivatives such as N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide showed moderate inhibition (IC50: 45.2 µM) compared to the standard Baicalein (IC50: 22.4 µM) .
  • Acetylcholinesterase (AChE) Inhibition : N-alkyl/aralkyl sulfonamides displayed moderate AChE inhibition (IC50: 50–150 µM), with bulky substituents (e.g., 4-chlorobenzyl) enhancing activity due to steric effects .

Key Research Findings

Antibacterial Potential: Sulfonamide derivatives with electron-withdrawing groups (e.g., -Cl, -Br) exhibit superior antibacterial activity compared to unsubstituted analogs .

Enzyme Inhibition : Lipoxygenase and AChE inhibition correlate with substituent bulk and electronic effects. For example, 5c and 5n () showed IC50 values of 45.2 µM and 38.7 µM, respectively .

Biological Activity

5-Methyl-2,3-dihydro-1,4-benzodioxin-6-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a benzodioxin ring system with a methyl group at the 5th position and an amine group at the 6th position. Its molecular formula is C9H11NO2\text{C}_9\text{H}_{11}\text{NO}_2 .

Mechanisms of Biological Activity

Enzyme Inhibition:
Research indicates that this compound can inhibit various enzymes. For instance, it has been studied for its inhibitory effects on lipoxygenase and α-glucosidase, which are relevant in inflammatory responses and carbohydrate metabolism respectively . The compound's mechanism typically involves binding to the active sites of these enzymes, thereby blocking their activity.

Antimicrobial Properties:
The compound has shown promising antibacterial activity against several Gram-positive and Gram-negative bacterial strains. Studies have reported that derivatives of this compound exhibit significant inhibition rates against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential:
Preliminary studies suggest potential anticancer properties. The unique structural features of this compound may allow it to interact with cellular targets involved in cancer progression .

Table 1: Summary of Biological Activities

Activity Target Effectiveness Reference
Enzyme InhibitionLipoxygenaseModerate to high inhibition
Antibacterial ActivityGram-positive bacteriaSignificant inhibition
Anticancer ActivityVarious cancer cell linesPromising results

Case Studies

  • Antibacterial Study:
    A study synthesized various sulfonamide derivatives of this compound and tested their antibacterial efficacy. The results indicated that these compounds exhibited varying levels of activity against different bacterial strains, suggesting that modifications to the benzodioxin structure could enhance antibacterial potency .
  • Enzyme Inhibition Study:
    Another study focused on the enzyme inhibitory potential against α-glucosidase and acetylcholinesterase (AChE). The findings revealed that certain derivatives showed substantial inhibitory activity against α-glucosidase but weak activity against AChE. This highlights the selective nature of the compound's biological effects .

Q & A

Q. How to assess environmental risks of benzodioxin-based compounds during disposal?

  • Methodological Answer : Follow EPA guidelines for sulfonamide disposal. Use biodegradability assays (e.g., OECD 301F) and ecotoxicity tests (e.g., Daphnia magna LC₅₀). Avoid environmental release due to unknown persistence and potential bioaccumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.